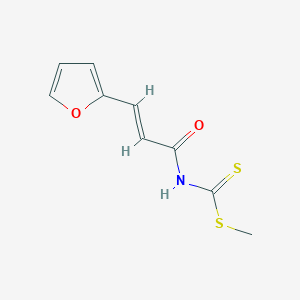
Methyl (3-(furan-2-yl)acryloyl)carbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3-(furan-2-yl)acryloyl)carbamodithioate is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, an acrylate group, and a carbamodithioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3-(furan-2-yl)acryloyl)carbamodithioate typically involves the reaction of furan derivatives with acrylate compounds under specific conditionsThe reaction conditions often include the use of catalysts, such as piperidinium acetate, and may be carried out under solvent-free conditions to enhance yield and reduce environmental impact .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (3-(furan-2-yl)acryloyl)carbamodithioate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The acrylate group can be reduced to form saturated derivatives.
Substitution: The carbamodithioate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Saturated acrylate derivatives.
Substitution: Various substituted carbamodithioate derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (3-(furan-2-yl)acryloyl)carbamodithioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Methyl (3-(furan-2-yl)acryloyl)carbamodithioate involves its interaction with specific molecular targets. In biological systems, it may exert its effects by:
Inhibiting Enzymes: The compound can inhibit key enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity.
Inducing Apoptosis: In cancer cells, it can induce programmed cell death (apoptosis) through the activation of specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2-carboxamide: Another furan derivative with antimicrobial properties.
Furan-2,5-dione:
N-(Furan-2-yl)methylacrylamide: A related compound used in polymer synthesis.
Uniqueness
Methyl (3-(furan-2-yl)acryloyl)carbamodithioate is unique due to its combination of a furan ring, acrylate group, and carbamodithioate moiety, which imparts distinct chemical reactivity and potential for diverse applications.
Eigenschaften
Molekularformel |
C9H9NO2S2 |
|---|---|
Molekulargewicht |
227.3 g/mol |
IUPAC-Name |
methyl N-[(E)-3-(furan-2-yl)prop-2-enoyl]carbamodithioate |
InChI |
InChI=1S/C9H9NO2S2/c1-14-9(13)10-8(11)5-4-7-3-2-6-12-7/h2-6H,1H3,(H,10,11,13)/b5-4+ |
InChI-Schlüssel |
AAXIPVCYWXFUSF-SNAWJCMRSA-N |
Isomerische SMILES |
CSC(=S)NC(=O)/C=C/C1=CC=CO1 |
Kanonische SMILES |
CSC(=S)NC(=O)C=CC1=CC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


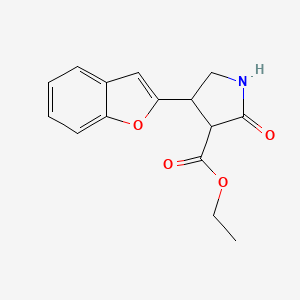
![5-Chloro-N-(propan-2-yl)imidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12897002.png)
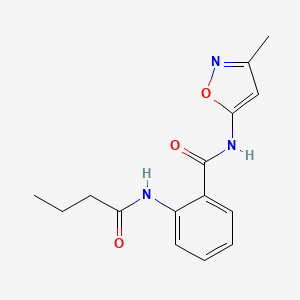

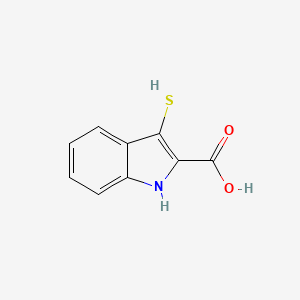

![3,7-Dibromo-2,8-bis(cyclohexylmethoxy)dibenzo[b,d]furan](/img/structure/B12897036.png)
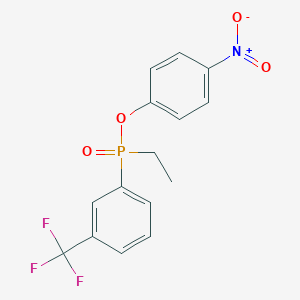
![2-(Benzo[d]oxazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetonitrile](/img/structure/B12897043.png)

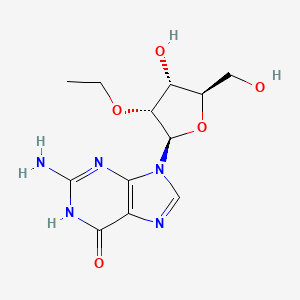

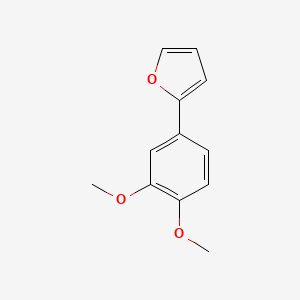
![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/structure/B12897075.png)
